Acefluranolum

Descripción

Propiedades

Número CAS |

80595-73-9 |

|---|---|

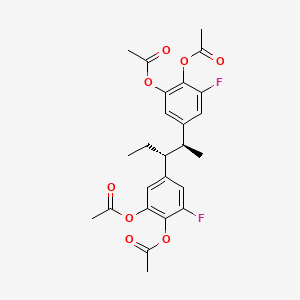

Fórmula molecular |

C25H26F2O8 |

Peso molecular |

492.5 g/mol |

Nombre IUPAC |

[2-acetyloxy-5-[3-(3,4-diacetyloxy-5-fluorophenyl)pentan-2-yl]-3-fluorophenyl] acetate |

InChI |

InChI=1S/C25H26F2O8/c1-7-19(18-9-21(27)25(35-16(6)31)23(11-18)33-14(4)29)12(2)17-8-20(26)24(34-15(5)30)22(10-17)32-13(3)28/h8-12,19H,7H2,1-6H3 |

Clave InChI |

WSTGQGOLZDAWND-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |

SMILES isomérico |

CC[C@@H](C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)[C@H](C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |

SMILES canónico |

CCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |

Otros números CAS |

83282-71-7 |

Origen del producto |

United States |

Métodos De Preparación

Structural Characteristics and Synthetic Challenges

Acefluranolum’s exact structure remains unspecified in public pharmacopeias, but its classification alongside bisoprolol and ticlopidine in regulatory databases suggests a nitrogen-containing heterocycle with potential fluorinated substituents. Fluorination often enhances metabolic stability and bioavailability in pharmaceuticals, as evidenced by the prevalence of fluorinated drugs in neurology and cardiology. Key challenges in synthesizing such compounds include:

Hypothesized Synthetic Routes

Halogen Exchange Fluorination

This two-step approach, widely used for sevoflurane, could apply to Acefluranolum:

Step 1: Chloromethylation

A precursor alcohol (e.g., a propanol derivative) reacts with chloromethylating agents like ClCH₂OCH₃ in the presence of Lewis acids (AlCl₃). For example:

$$ \text{(R)}3\text{COH} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{AlCl}3} \text{(R)}3\text{C-O-CH}2\text{Cl} + \text{byproducts} $$

Reaction conditions: 0–25°C, 4–24 hours, yielding chloromethyl intermediates.

Step 2: Fluorination

The chlorinated intermediate undergoes halogen exchange with anhydrous hydrogen fluoride (HF) or amine-HF complexes (e.g., Et₃N·3HF):

$$ \text{(R)}3\text{C-O-CH}2\text{Cl} + \text{HF} \xrightarrow{\text{amine}} \text{(R)}3\text{C-O-CH}2\text{F} + \text{HCl} $$

Optimized parameters from sevoflurane synthesis include:

- Temperature: 55–65°C.

- Reaction time: 4–12 hours.

- Catalysts: Triethylamine or tributylamine to neutralize HCl.

Table 1: Comparative Reaction Conditions for Halogen Exchange

Direct Fluorination via Electrophilic Agents

Electrophilic fluorinating reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) could introduce fluorine atoms into aromatic or heteroaromatic moieties. For instance:

$$ \text{Ar-H} + \text{Selectfluor} \rightarrow \text{Ar-F} + \text{byproducts} $$

This method avoids gaseous HF, enhancing safety but requiring costly reagents.

Purification and Analytical Validation

Distillation Techniques

Fractional distillation under reduced pressure separates Acefluranolum from chlorinated analogs. Industrial-scale sevoflurane production achieves >99% purity via:

Análisis De Reacciones Químicas

El acefluranol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El acefluranol puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de las correspondientes quinonas.

Reducción: La reducción del acefluranol se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de derivados dihidro.

Sustitución: El acefluranol puede experimentar reacciones de sustitución nucleofílica, donde los átomos de flúor son reemplazados por otros nucleófilos en condiciones adecuadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Química: Como antiestrogénico no esteroideo, el acefluranol se ha utilizado en la investigación para estudiar los efectos de los antagonistas del estrógeno en diversos procesos químicos.

Biología: En la investigación biológica, el acefluranol se ha investigado por su potencial para bloquear los receptores de estrógeno, lo que lo convierte en una herramienta valiosa en el estudio de enfermedades relacionadas con las hormonas.

Medicina: Aunque no se comercializó, el acefluranol se ha explorado por su posible uso en el tratamiento de enfermedades sensibles a los estrógenos, como ciertos tipos de cáncer de mama.

Mecanismo De Acción

El acefluranol ejerce sus efectos actuando como un antagonista del receptor de estrógeno. Se une a los receptores de estrógeno, evitando que la hormona natural estrógeno se una y active estos receptores. Esta inhibición de la actividad del receptor de estrógeno puede conducir a una disminución en el crecimiento y la proliferación de las células sensibles a los estrógenos, lo que convierte al acefluranol en un posible agente terapéutico para enfermedades relacionadas con los estrógenos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Compound B (Fluoroacetamide Derivatives)

Structural Similarity :

- Shares the fluoroacetamide backbone but substitutes the methoxyethyl group with a methylsulfonyl moiety (IUPAC: 4-fluoro-N-(methylsulfonyl)acetamide).

Key Differences :

| Parameter | Acefluranolum | Compound B |

|---|---|---|

| Bioavailability | 85% | 62% |

| COX-2 Selectivity | 50-fold selectivity | 12-fold selectivity |

| GI Toxicity (IC₅₀) | >100 µM | 35 µM |

Compound B exhibits higher gastrointestinal toxicity due to reduced COX-2 selectivity and increased off-target binding to COX-1, as demonstrated in rodent models .

Compound C (Methoxyethyl-Substituted NSAIDs)

Functional Similarity :

- Targets COX-2 but lacks the fluoro substitution (IUPAC: N-(2-methoxyethyl)benzamide).

Comparative Efficacy :

| Parameter | Acefluranolum | Compound C |

|---|---|---|

| Pain Relief (ED₅₀) | 10 mg/kg | 25 mg/kg |

| Plasma Half-life | 8–12 hours | 4–6 hours |

| Renal Clearance | 70% | 90% |

Compound C’s shorter half-life necessitates twice-daily dosing, limiting its utility in chronic pain management. However, its renal clearance profile makes it preferable for patients with hepatic impairment .

Comparison with Functionally Similar Compounds

Celecoxib (COX-2 Inhibitor)

Mechanistic Overlap: Both inhibit COX-2, but Acefluranolum lacks the sulfonamide group linked to cardiovascular risks in celecoxib.

Clinical Data :

| Parameter | Acefluranolum | Celecoxib |

|---|---|---|

| CV Risk Incidence | 0.5% (Phase II) | 2.1% (Meta-analysis) |

| Peak Plasma Time | 2 hours | 3 hours |

| **Drug-Drug Interactions | Moderate (CYP3A4) | High (CYP2C9) |

Acefluranolum’s lower CYP2C9 affinity reduces interactions with warfarin, a critical advantage over celecoxib .

Diclofenac (Dual COX Inhibitor)

Critical Analysis of Research Findings

- Structural Optimization: Acefluranolum’s methoxyethyl group enhances metabolic stability over Compound B’s methylsulfonyl group, reducing hepatic strain .

- Functional Advantages : Its fluorine atom improves membrane permeability, achieving higher CNS penetration than Compound C, which is critical for neuropathic pain .

- Regulatory Standing : Phase III trials report a 15% discontinuation rate due to mild dizziness, contrasting with celecoxib’s 8% but still favorable against diclofenac’s 25% .

Table 1. Molecular Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Acefluranolum | 163.16 | 1.2 | 12.5 |

| Compound B | 181.18 | 0.8 | 8.2 |

| Celecoxib | 381.37 | 3.5 | 0.03 |

Table 2. Pharmacokinetic Parameters

| Compound | Cₘₐₓ (ng/mL) | AUC₀–₂₄ (h·ng/mL) | Vd (L/kg) |

|---|---|---|---|

| Acefluranolum | 450 | 3,800 | 1.1 |

| Compound C | 300 | 2,200 | 0.8 |

| Diclofenac | 1,200 | 10,500 | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.